Pimasertib
Overview
Description
Pimasertib is a selective and potent adenosine triphosphate non-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It is primarily investigated for its potential in treating various types of cancer by inhibiting the Ras/Raf/MEK/ERK signaling pathway, which is frequently activated in human cancers .
Chemical Reactions Analysis
Pimasertib undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: These are used to form carbon-carbon bonds, essential for constructing the core structure of this compound
Scientific Research Applications
Pimasertib has been extensively studied for its applications in:
Chemistry: As a tool for studying the MEK/ERK signaling pathway.
Biology: Investigating its effects on cell proliferation, differentiation, and survival.
Medicine: Clinical trials have shown its potential in treating advanced solid tumors, melanoma, and other cancers by inhibiting the MEK1/2 pathway
Industry: Potential use in developing targeted cancer therapies
Mechanism of Action
Pimasertib selectively binds to and inhibits the activity of MEK1/2, preventing the activation of downstream effector proteins and transcription factors. This inhibition results in the suppression of growth factor-mediated cell signaling and tumor cell proliferation. The compound’s unique binding site allows for high specificity to MEK proteins, preventing cross-inhibition of other kinases .
Comparison with Similar Compounds
Pimasertib is compared with other MEK inhibitors such as:
This compound’s uniqueness lies in its specific binding site and its ability to inhibit MEK1/2 without affecting other kinases, which may reduce off-target effects and improve its therapeutic profile .
Biological Activity
Pimasertib is a selective oral inhibitor of mitogen-activated protein kinase 1 and 2 (MEK1/2), which plays a significant role in the Ras/Raf/MEK/ERK signaling pathway frequently activated in various cancers. Its development aims to provide targeted therapy for malignancies characterized by dysregulation in this pathway, such as melanoma and other solid tumors. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and its pharmacokinetic profile.
This compound functions as a non-competitive inhibitor of MEK1/2, disrupting the downstream signaling cascade that promotes tumor cell proliferation and survival. By inhibiting MEK1/2, this compound effectively reduces ERK phosphorylation, leading to decreased cellular proliferation and increased apoptosis in cancer cells.
Key Mechanism Insights
- Inhibition of ERK Phosphorylation : this compound significantly decreases ERK phosphorylation within hours of administration, with effects lasting up to 8 hours at higher doses .
- Target Selectivity : Novel formulations such as glutathione-activated prodrugs (e.g., PROPIMA) have been developed to enhance selectivity towards tumor cells while minimizing effects on normal cells .
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile characterized by high absolute bioavailability and a unique metabolic pathway involving conjugation with phosphoethanolamine. The median time to maximum concentration is approximately 1.5 hours, with an apparent terminal half-life of around 5 hours across various dosing schedules .
Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absolute Bioavailability | High |
Time to Maximum Concentration | 1.5 hours |
Terminal Half-Life | 5 hours |
Phase I Trials
A Phase I trial demonstrated the safety and tolerability of this compound in patients with advanced solid tumors. The maximum tolerated dose (MTD) was identified at doses ≥120 mg/day, with common adverse events including skin rash, ocular events, and gastrointestinal disturbances .
Phase II Trials
In a Phase II trial comparing this compound to dacarbazine in N-Ras mutated melanoma patients, this compound showed promising efficacy signals. The primary endpoint was progression-free survival (PFS), with secondary endpoints assessing safety and pharmacogenomics .
Summary of Clinical Findings
- Patient Population : 180 patients treated across various dosing schedules.
- Adverse Events : Skin disorders, ocular issues, diarrhea, asthenia.
- Efficacy Signals : Indications of antitumor activity were noted, particularly in patients with specific genetic mutations.
Case Study 1: Melanoma Treatment
In a cohort study involving melanoma patients treated with this compound, significant reductions in tumor size were observed in patients harboring BRAF mutations. The treatment led to stable disease in several cases over extended follow-up periods.
Case Study 2: Combination Therapy
A study exploring the combination of this compound with other agents (e.g., voxtalisib) reported manageable safety profiles but limited long-term efficacy. This suggests that while this compound is effective as monotherapy, its combination may require further optimization for enhanced outcomes .
Properties
IUPAC Name |
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAUNHCRHHYNE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FIN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152870 | |
Record name | AS 703026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204531-26-9, 1236699-92-5 | |
Record name | AS 703026 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14904 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AS 703026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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